molecular formula C19H23N3O2 B6071455 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide

Cat. No.: B6071455
M. Wt: 325.4 g/mol
InChI Key: USHSXYIVPWRWHA-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of 1-[(3-Phenoxyphenyl)methyl]piperidine with carbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets in the body. The phenoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Phenoxyphenyl)methyl]piperidine
  • 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxamide
  • 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid

Uniqueness

1-[(3-Phenoxyphenyl)methyl]piperidine-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c20-21-19(23)16-7-5-11-22(14-16)13-15-6-4-10-18(12-15)24-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSXYIVPWRWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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